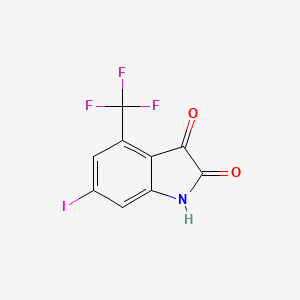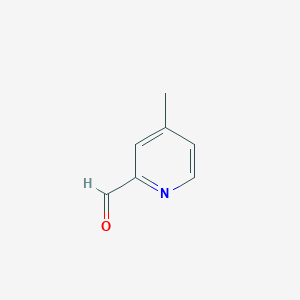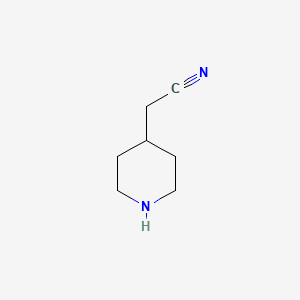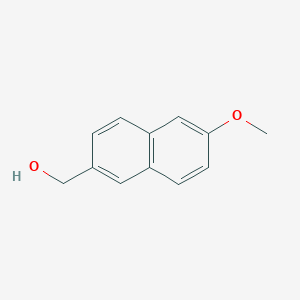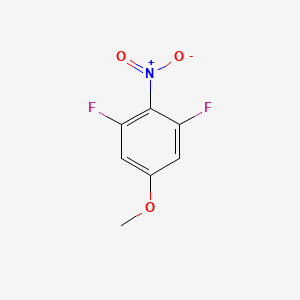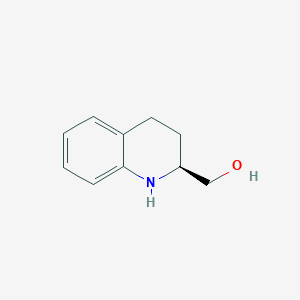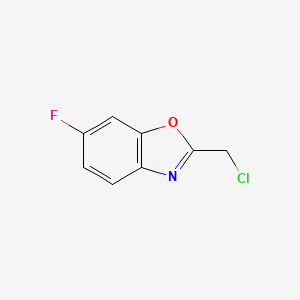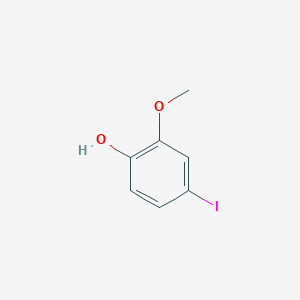
L-Ornithine L-aspartate
Overview
Description
L-Ornithine L-aspartate is a compound formed by the combination of two amino acids, L-ornithine and L-aspartate. It is primarily used in the management of hepatic encephalopathy, a condition associated with liver dysfunction. The compound helps in reducing toxic ammonium levels in the blood by facilitating its conversion into urea and glutamine .
Mechanism of Action
Target of Action
L-Ornithine-L-aspartate (LOLA) primarily targets the urea cycle in periportal hepatocytes in the liver . It also targets the glutamine synthetase in perivenous hepatocytes, as well as in skeletal muscle and brain . These targets play a crucial role in the detoxification of ammonia .
Mode of Action
LOLA readily dissociates into its constituent amino acids, L-ornithine and L-aspartate, which are absorbed by active transport, distributed, and metabolized . L-ornithine serves as an intermediary in the urea cycle and as an activator of carbamoyl phosphate synthetase . L-aspartate, on the other hand, contributes to the transamination to glutamate via glutamine synthetase . Together, these amino acids participate in reactions whereby the ammonia molecule is incorporated into urea and glutamine .
Biochemical Pathways
LOLA affects the urea cycle and the glutamine synthesis pathway . Both of these amino acids enter the urea cycle and help to produce glutamine and urea, reducing the levels of ambient ammonia . L-ornithine is converted to GABA via the ornithine aminotransferase pathway, while L-aspartate shows concentration-dependent excitatory effects .
Pharmacokinetics
LOLA, a stable salt of L-ornithine and L-aspartate, readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . The metabolic effects of LOLA are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, lola has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .
Result of Action
LOLA reduces toxic ammonium (NH3) plasma levels in hepatic encephalopathy . It beneficially modulates the expression of genes related to fatty acid import/transport, synthesis, and regulation . Moreover, LOLA reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .
Action Environment
The action of LOLA is influenced by environmental factors such as the presence of liver disease. In primary hepatocytes from NAFLD patients, urea cycle enzymes increase, while the catabolism of branched-chain amino acids decreases with disease severity . LOLA is also effective for the treatment of muscle wasting (sarcopenia) in cirrhosis . More recent studies suggest that LOLA may have additional direct hepatoprotective properties .
Biochemical Analysis
Biochemical Properties
L-Ornithine L-aspartate plays a significant role in biochemical reactions, primarily by reducing ammonia levels in the blood. This compound interacts with several enzymes and proteins, including carbamoyl phosphate synthetase and glutamine synthetase. L-ornithine serves as an activator of carbamoyl phosphate synthetase in the urea cycle, facilitating the conversion of ammonia into urea. L-aspartate, on the other hand, stimulates the activity of arginase, which also contributes to the detoxification of ammonia by converting it into urea and glutamine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In hepatocytes, it enhances the urea cycle, thereby reducing ammonia levels. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 hepatoblastoma cells, this compound modulates the expression of genes related to fatty acid metabolism and energy balance, such as cd36, cpt1, fasn, and AMPK-α .
Molecular Mechanism
The molecular mechanism of this compound involves its dissociation into L-ornithine and L-aspartate, which then participate in various metabolic pathways. L-ornithine activates carbamoyl phosphate synthetase 1, while L-aspartate stimulates arginase activity. These interactions facilitate the incorporation of ammonia into urea and glutamine, effectively lowering blood ammonia levels. Additionally, this compound modulates the expression of genes involved in energy metabolism and mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in reducing ammonia levels over extended periods. Long-term administration of this compound has been associated with improvements in liver function markers and reductions in ammonia levels in patients with hepatic encephalopathy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving dogs with hyperammonemic hepatic encephalopathy, administration of this compound resulted in significant reductions in ammonia levels and improvements in clinical symptoms. At high doses, there may be potential adverse effects, although these are generally rare .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the transamination pathway. L-ornithine acts as an intermediary in the urea cycle, while L-aspartate participates in transamination reactions to produce glutamate and subsequently glutamine. These pathways are crucial for the detoxification of ammonia and the maintenance of nitrogen balance in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through active transport mechanisms. The constituent amino acids, L-ornithine and L-aspartate, are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium. This absorption is largely dependent on the sodium ion gradient. Once absorbed, these amino acids are distributed to various tissues, including the liver, where they exert their effects .
Subcellular Localization
The subcellular localization of this compound and its constituent amino acids is primarily within the mitochondria of hepatocytes. L-ornithine and L-aspartate are involved in the urea cycle and transamination reactions that occur in the mitochondrial matrix. These processes are essential for the detoxification of ammonia and the production of urea and glutamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Ornithine L-aspartate involves dissolving L-ornithine-alpha-ketoglutarate, L-ornithine citrate, or L-ornithine malate in water, followed by the addition of L-aspartic acid. The pH of the solution is adjusted to 7.0-8.0, and activated carbon is added for decolorization. The solution is then filtered, and an organic solvent is added to induce crystallization. The resulting crystals are filtered and dried .
Industrial Production Methods: In industrial settings, L-ornithine hydrochloride is mixed with deionized water, and anion exchange resin is added. The mixture is stirred, and chloride ion content is detected using a silver nitrate solution. Aspartate is then added, and the resin is removed. The filtrate is concentrated, decolorized with activated carbon, and absolute ethyl alcohol is added dropwise. The solution is cooled to room temperature to separate out crystals, which are then dried .
Chemical Reactions Analysis
Types of Reactions: L-Ornithine L-aspartate undergoes various chemical reactions, including transamination, where L-ornithine is converted to glutamate via the ornithine aminotransferase pathway. L-aspartate can participate in excitatory reactions depending on its concentration .
Common Reagents and Conditions:
Transamination: Requires ornithine aminotransferase enzyme.
Decarboxylation: Involves the removal of a carboxyl group, often facilitated by enzymes.
Major Products Formed:
Glutamate: Formed from the transamination of L-ornithine.
Urea and Glutamine: Produced from the incorporation of ammonium into the urea cycle.
Scientific Research Applications
L-Ornithine L-aspartate has a wide range of applications in scientific research:
Chemistry: Used to study amino acid metabolism and enzyme kinetics.
Biology: Investigated for its role in cellular energy metabolism and mitochondrial function.
Medicine: Widely used in the treatment of hepatic encephalopathy and other liver-related disorders.
Industry: Employed in the production of pharmaceuticals and dietary supplements.
Comparison with Similar Compounds
L-ornithine: An amino acid involved in the urea cycle.
L-aspartate: An amino acid that participates in the synthesis of other amino acids and neurotransmitters.
Comparison: L-Ornithine L-aspartate is unique in its combined ability to reduce ammonium levels and support liver function. Unlike L-ornithine or L-aspartate alone, the combination provides a synergistic effect that enhances its therapeutic efficacy in treating hepatic encephalopathy .
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883964 | |
| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-94-2 | |
| Record name | Ornithine aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ornithine L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
